molecular formula C30H60O B14193239 2-Pentadecyl-2-tridecyloxirane CAS No. 922163-91-5

2-Pentadecyl-2-tridecyloxirane

Cat. No.: B14193239
CAS No.: 922163-91-5
M. Wt: 436.8 g/mol
InChI Key: YCZGBKSWEIPTHN-UHFFFAOYSA-N
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Description

2-Pentadecyl-2-tridecyloxirane is a chemical compound known for its unique structure and properties It is an epoxide, characterized by a three-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentadecyl-2-tridecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-pentadecyl-2-tridecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidants, such as hydrogen peroxide, is also explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecyl-2-tridecyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed:

    Diols: Formed through the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

2-Pentadecyl-2-tridecyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 2-Pentadecyl-2-tridecyloxirane involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The compound can also modulate signaling pathways by interacting with specific receptors and enzymes.

Comparison with Similar Compounds

    2-Tridecyloxirane: Another epoxide with a similar structure but different alkyl chain length.

    1,2-Epoxypentadecane: An epoxide with a similar molecular formula but different structural arrangement.

Uniqueness: 2-Pentadecyl-2-tridecyloxirane is unique due to its specific alkyl chain length and the position of the epoxide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

922163-91-5

Molecular Formula

C30H60O

Molecular Weight

436.8 g/mol

IUPAC Name

2-pentadecyl-2-tridecyloxirane

InChI

InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31-30)27-25-23-21-19-17-14-12-10-8-6-4-2/h3-29H2,1-2H3

InChI Key

YCZGBKSWEIPTHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCC

Origin of Product

United States

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